

An In-depth Technical Guide to Wilfordine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Wilfordine

Cat. No.: B15595687

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Introduction

Wilfordine is a complex sesquiterpenoid pyridine alkaloid isolated from the roots of *Tripterygium wilfordii* Hook. f., commonly known as the Thunder God Vine.[1] This plant has a long history in traditional Chinese medicine for treating a variety of inflammatory and autoimmune conditions. **Wilfordine**, as one of its active constituents, has garnered significant scientific interest for its potent biological activities, including immunosuppressive, anti-inflammatory, anti-cancer, and insecticidal properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and toxicological profile of **Wilfordine**, with a focus on its mechanism of action and relevant experimental data.

Chemical Structure and Identification

Wilfordine is characterized by a highly complex polycyclic structure. It is classified as an organic heteropentacyclic compound, an acetate ester, a benzoate ester, a macrocyclic lactone, a dihydroagarofuran sesquiterpenoid, and a pyridine alkaloid.[3]

Identifier	Value
IUPAC Name	[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.0 ¹ , ²¹ .0 ³ , ²⁴ .0 ⁷ , ¹²]hexacosa-7(12),8,10-trien-19-yl] benzoate[3]
Molecular Formula	C ₄₃ H ₄₉ NO ₁₉ [2][4]
SMILES	CC(=O)OC[C@@]12--INVALID-LINK----INVALID-LINK--(--INVALID-LINK--(--INVALID-LINK--C)OC(=O)c1ccccc1)OC(=O)--INVALID-LINK--(CCc5c(cccn5)C(=O)OC[C@]3(C)O4)O)O)OC(=O)C)OC(=O)C">C@@HOC(=O)C[4]
InChI Key	XQDBHSNYTFR CNJ-UDTLMCMUSA-N[4]
CAS Number	37239-51-3[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Wilfordine** is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	883.85 g/mol	[2][4]
Appearance	White to off-white or light brown powder/solid	[1]
Melting Point	175 - 176 °C	[1]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	[1]
Purity	≥ 98% (commercially available)	[1][2]

Biological Activity and Mechanism of Action

Wilfordine exhibits a range of potent biological activities, primarily centered around its anti-inflammatory and immunosuppressive effects. Emerging research also highlights its potential as an anti-cancer and neuroprotective agent.

Anti-inflammatory and Immunosuppressive Activity

The primary mechanism underlying the anti-inflammatory and immunosuppressive properties of **Wilfordine** is the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.^[1]

- **NF- κ B Pathway Inhibition:** In a resting state, the NF- κ B transcription factor is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli trigger the degradation of I κ B, allowing NF- κ B to translocate to the nucleus and induce the expression of pro-inflammatory genes. **Wilfordine** has been shown to inhibit the degradation of I κ B α , thereby preventing the nuclear translocation of NF- κ B and suppressing the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.^[1]
- **MAPK Pathway Modulation:** The MAPK pathway is another critical regulator of cellular responses to stress and inflammation. **Wilfordine** modulates the MAPK pathway, which contributes to its overall anti-inflammatory and immunosuppressive effects.^[1]

These actions lead to a reduction in the inflammatory response and a suppression of the immune system, making **Wilfordine** a compound of interest for the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.^[1]

Anti-cancer Activity

Preliminary studies suggest that **Wilfordine** possesses anti-cancer properties. It has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines.^{[1][2]} The proposed mechanisms for its anti-cancer activity include:

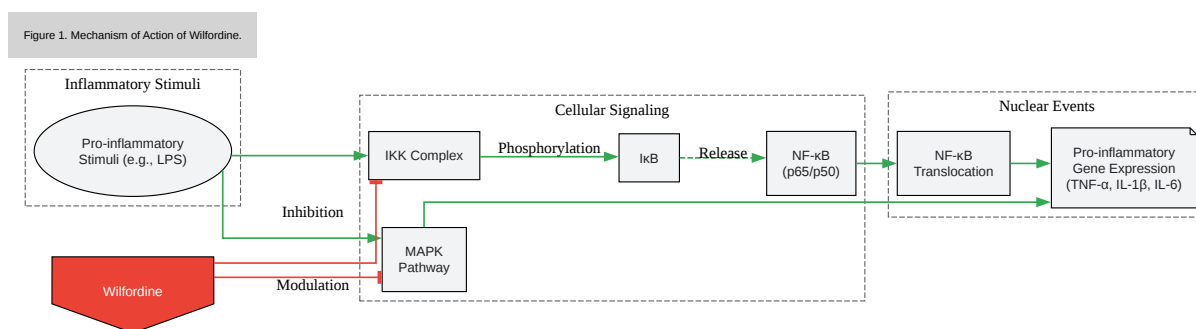
- **Induction of Apoptosis:** **Wilfordine** can trigger apoptosis in cancer cells, a key mechanism for eliminating malignant cells.^{[1][2]}

- Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and subsequently lead to apoptosis in cancer cells.[1]

Insecticidal Activity

Wilfordine has demonstrated insecticidal properties. Its mechanism of action in insects is believed to involve the inhibition of Na⁺-K⁺-ATPase in the central nervous system.[5]

Signaling Pathway Diagram



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Caption: **Wilfordine**'s inhibition of NF-κB and MAPK pathways.

Experimental Protocols

Detailed experimental protocols for the extraction and analysis of **Wilfordine** are crucial for reproducible research.

Extraction and Isolation of Wilfordine from *Tripterygium wilfordii*

A general procedure for the extraction and isolation of **Wilfordine** from the roots of *Tripterygium wilfordii* involves the following steps:

- **Grinding and Extraction:** The dried and powdered root material is extracted with an organic solvent such as ethanol or methanol at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction.
- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning. This usually involves partitioning between an acidic aqueous solution and an organic solvent (e.g., chloroform or ethyl acetate) to separate alkaloids from other constituents. The alkaloids are then recovered from the aqueous phase by basification and re-extraction with an organic solvent.
- **Chromatographic Purification:** The enriched alkaloid fraction is further purified using a combination of chromatographic techniques. These may include silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield pure **Wilfordine**.

Quantification of Wilfordine in Biological Matrices

A rapid and sensitive high-performance liquid chromatography-mass spectrometry (HPLC-MS) method has been developed for the simultaneous determination of **Wilfordine** in human plasma.^[3]

- **Sample Preparation:** Plasma samples are subjected to solid-phase extraction (SPE) using a mixed-mode cation-exchange polymeric sorbent to isolate the analytes.^[3]
- **Chromatographic Separation:** The separation is achieved on a reversed-phase C18 column using an isocratic mobile phase of ammonium acetate and acetonitrile.^[3]
- **Mass Spectrometric Detection:** Quantification is performed using an ion trap mass spectrometer in the positive selected ion monitoring (SIM) mode.^[3] An internal standard, such as aconitine, is used for accurate quantification.^[3]

Spectroscopic Data

The structural elucidation of **Wilfordine** is confirmed through various spectroscopic techniques.

- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of **Wilfordine**.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for determining the complex carbon-hydrogen framework and the connectivity of the atoms within the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as carbonyls, hydroxyls, and esters.

While specific, detailed spectral data is often found within original research publications, commercial suppliers of **Wilfordine** typically confirm the identity and purity of their compounds using these methods.[\[6\]](#)

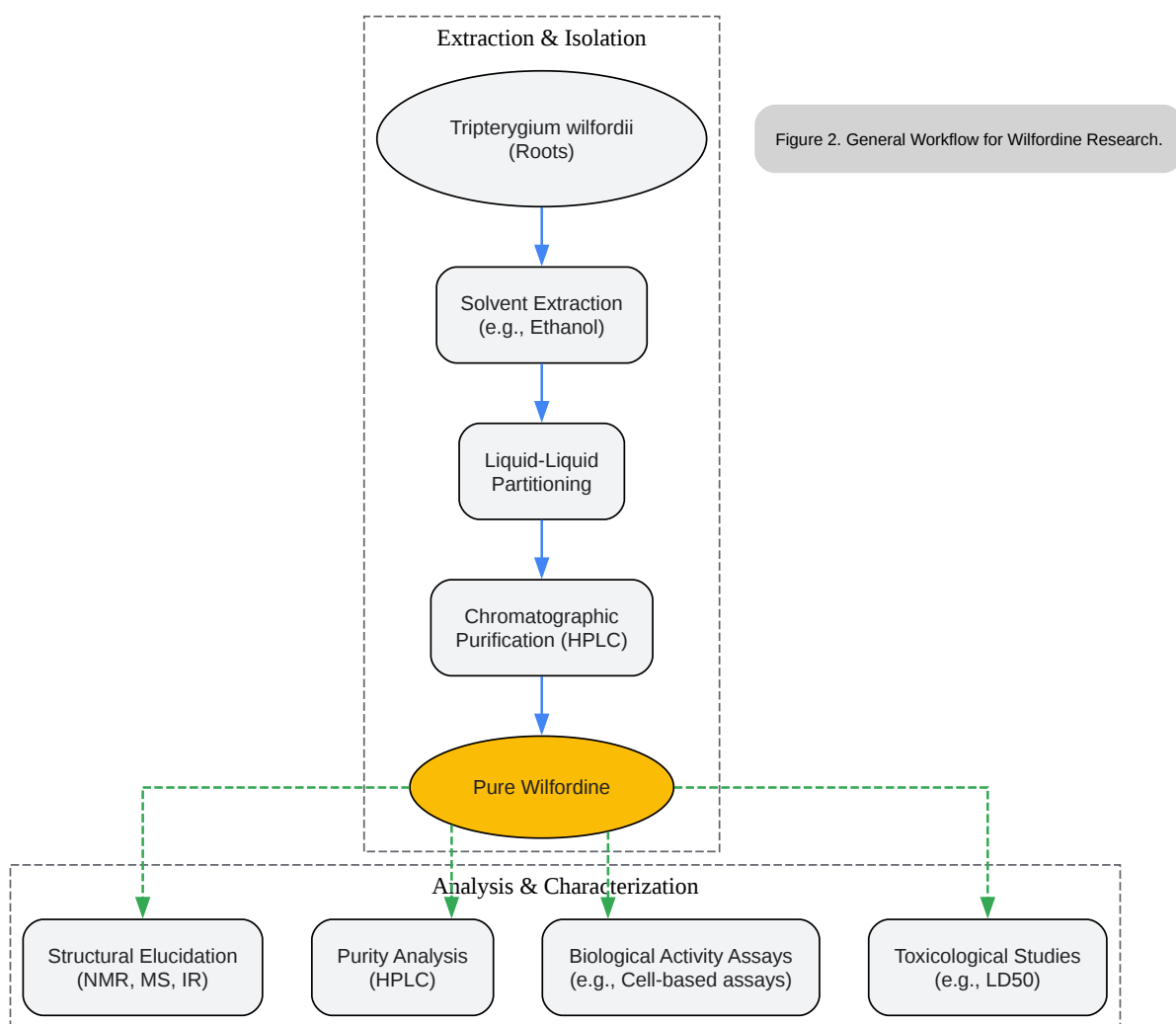
Toxicology and Safety

The use of *Tripterygium wilfordii* and its extracts is associated with potential toxicity, which limits its clinical application. Information on the specific toxicology of purified **Wilfordine** is crucial for its development as a therapeutic agent.

- General Toxicity: The parent plant, *Tripterygium wilfordii*, is known to have toxic side effects. [\[1\]](#)
- Insecticidal Activity: As an insecticidal agent, **Wilfordine** exhibits toxicity towards certain insect larvae.[\[5\]](#) The medium narcosis dose (ND50) of **Wilfordine** against 3rd instar larvae of *Mythimna separata* has been reported as 8.82 $\mu\text{g/larva}$.[\[5\]](#)

Further comprehensive toxicological studies, including the determination of LD50 values in various animal models and detailed safety pharmacology assessments, are necessary to fully characterize the safety profile of **Wilfordine**. Safety Data Sheets (SDS) from commercial suppliers provide handling and safety precautions.[\[7\]](#)[\[8\]](#)

Experimental Workflow Diagram



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Caption: From extraction to analysis of **Wilfordine**.

Conclusion

Wilfordine is a structurally complex and biologically active alkaloid with significant potential for therapeutic applications, particularly in the fields of inflammation, immunology, and oncology. Its ability to modulate key signaling pathways like NF- κ B and MAPK provides a strong rationale for its observed effects. However, a thorough understanding of its toxicological profile and the development of robust and scalable synthesis or extraction methods are critical for its translation into a clinical setting. This technical guide serves as a foundational resource for researchers and drug development professionals interested in further exploring the scientific and therapeutic potential of **Wilfordine**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Wilfordine: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595687#wilfordine-chemical-structure-and-properties]

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